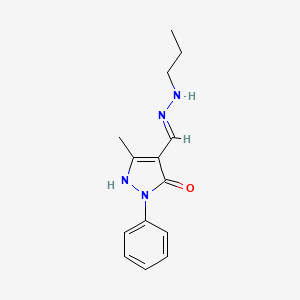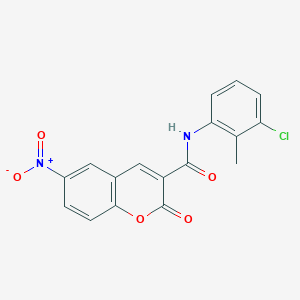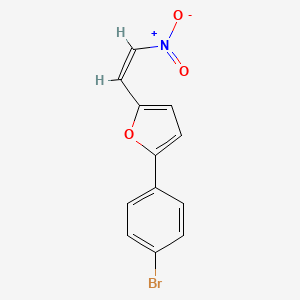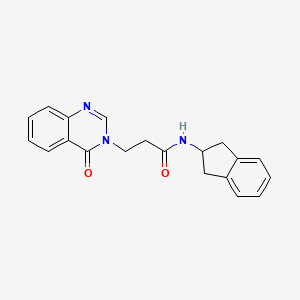
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone (HPPH) is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH belongs to a class of compounds known as hydrazones, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can induce oxidative stress, which can lead to the activation of various signaling pathways involved in cell death. Additionally, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
実験室実験の利点と制限
One advantage of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its selectivity for cancer cells. This selectivity can help to reduce the potential for off-target effects and toxicity. However, one limitation of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research involving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone. One area of research is the development of novel derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone that exhibit improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone and to explore its potential applications in other areas of research, such as neurodegenerative diseases.
合成法
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can be synthesized through a multi-step process involving the reaction of various chemicals. One common method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone involves the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with propylhydrazine in the presence of a catalyst. This reaction results in the formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone, which can be purified through various methods such as column chromatography.
科学的研究の応用
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been extensively studied for its potential applications in scientific research. One area of research where 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has shown promise is in the field of cancer research. Studies have shown that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can selectively target cancer cells and induce cell death, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-9-15-16-10-13-11(2)17-18(14(13)19)12-7-5-4-6-8-12/h4-8,10,15,17H,3,9H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNOAWIBPKZPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN=CC1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN/N=C/C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)